Acetyl Dipeptide-3 Aminohexanoate
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Overview
Description
Acetyl Dipeptide-3 Aminohexanoate, also known under the trade name Bodyfensine®, is a tripeptide that enhances the skin’s natural defense mechanisms against harmful microbes. It stimulates the production of peptides called defensins, which are responsible for the first line of antimicrobial protection of the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Dipeptide-3 Aminohexanoate is synthesized through a combinatorial chemistry approach. The compound is the reaction product of acetic acid and Dipeptide-3 with 6-aminohexanoic acid . The synthetic route involves the acetylation of the dipeptide, followed by the incorporation of the aminohexanoic acid moiety.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Acetyl Dipeptide-3 Aminohexanoate primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions
The synthesis of this compound involves common peptide synthesis reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions, and trifluoroacetic acid (TFA) for cleavage from the resin .
Major Products Formed
The major product formed from the synthesis of this compound is the tripeptide itself, with the sequence Ac-Arg-Ala-Ahx-OH .
Scientific Research Applications
Acetyl Dipeptide-3 Aminohexanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in enhancing the skin’s natural defense mechanisms.
Medicine: Investigated for its potential in wound healing and antimicrobial applications.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties
Mechanism of Action
Acetyl Dipeptide-3 Aminohexanoate exerts its effects by stimulating the production of human beta-defensins (hBD-2 and hBD-3) in keratinocytes. These defensins enhance the skin’s natural antimicrobial defense, maintaining a balance between beneficial and harmful bacteria on the skin . The molecular targets include the genes responsible for defensin production, and the pathways involved are related to the innate immune response of the skin .
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl Pentapeptide-4: Used in anti-aging formulations.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory effects.
Uniqueness
Acetyl Dipeptide-3 Aminohexanoate is unique in its ability to specifically stimulate the production of beta-defensins, which are crucial for the skin’s antimicrobial defense. This makes it particularly effective in applications aimed at enhancing the skin’s natural barrier against microbial invasion .
Properties
Molecular Formula |
C17H32N6O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-2-[6-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]propanoic acid |
InChI |
InChI=1S/C17H32N6O5/c1-11(16(27)28)22-14(25)8-4-3-5-9-20-15(26)13(23-12(2)24)7-6-10-21-17(18)19/h11,13H,3-10H2,1-2H3,(H,20,26)(H,22,25)(H,23,24)(H,27,28)(H4,18,19,21)/t11-,13-/m0/s1 |
InChI Key |
QOBKQDFOBQKKKV-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
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